molecular formula C12H16O2 B11721664 2-Hydroxy-4'-isobutylacetophenone

2-Hydroxy-4'-isobutylacetophenone

Cat. No.: B11721664
M. Wt: 192.25 g/mol
InChI Key: AQQAEVOPOYZKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4'-isobutylacetophenone is a chemical compound of interest in organic synthesis and pharmaceutical research. While detailed studies on this exact molecule are limited, its structure suggests significant research potential. The compound features a acetophenone backbone substituted with an isobutyl group and a phenolic hydroxyl group. The isobutylacetophenone moiety is a known key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . The introduction of a hydroxyl group at the 2' position can significantly alter the compound's properties, potentially enhancing its ability to form coordination complexes with metals or interact with biological systems. Research on analogous compounds, such as 2'-Hydroxy-4'-methoxyacetophenone (Paeonol), shows that the hydroxyacetophenone structure is associated with various biological activities and is used in chemical and pharmacological studies . Furthermore, the hydrogenation of similar ketones, like 4'-isobutylacetophenone, is a well-studied reaction for producing chiral alcohols, which are valuable in asymmetric synthesis . The presence of both carbonyl and hydroxyl functional groups makes this compound a versatile candidate for further chemical modification, including electrochemical hydrogenation studies or serving as a precursor for more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hydroxy-1-[4-(2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,13H,7-8H2,1-2H3

InChI Key

AQQAEVOPOYZKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Isobutylacetophenone and Analogs

Synthetic Approaches to the Acetophenone (B1666503) Scaffold

The construction of the acetophenone framework is a critical step in the synthesis of 2-hydroxy-4'-isobutylacetophenone. Friedel-Crafts acylation is a cornerstone method, though alternative techniques have also been developed to address certain limitations.

Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including the precursor to this compound, which is 4'-isobutylacetophenone (B122872). This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. numberanalytics.comnumberanalytics.com

For the synthesis of 4'-isobutylacetophenone, isobutylbenzene (B155976) is acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640). google.comsciencesnail.com A common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). sciencesnail.comchemicalbook.com The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich benzene (B151609) ring of isobutylbenzene. numberanalytics.com The isobutyl group, being an ortho-para director, guides the incoming acyl group primarily to the para position due to steric hindrance at the ortho position. sciencesnail.com

Several procedural variations of the Friedel-Crafts acylation exist, such as the Perrier, Elbs, and Bouveault methods, which differ in the order of reactant and catalyst addition. chemcess.com The choice of solvent is also crucial and can influence reaction rates and regioselectivity. Non-polar solvents like carbon disulfide (CS₂) and dichloromethane (B109758) are commonly used. chemcess.com

Recent research has focused on developing more environmentally friendly alternatives to traditional Lewis acids. Zeolite catalysts, particularly zeolite beta, have shown promise in the acylation of isobutylbenzene with acetic anhydride, offering a recyclable and less corrosive option. google.comgoogle.comresearchgate.net Hydrogen fluoride (B91410) (HF) has also been used as both a catalyst and a solvent in industrial processes. google.comgoogle.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Isobutylbenzene
CatalystAcylating AgentAdvantagesDisadvantagesReferences
Aluminum Chloride (AlCl₃)Acetyl ChlorideHigh reactivity, well-establishedStoichiometric amounts required, corrosive, generates hazardous waste sciencesnail.com, chemicalbook.com
Zeolite BetaAcetic AnhydrideEcofriendly, recyclable, milder conditionsMay require higher temperatures or longer reaction times google.com, google.com, researchgate.net
Hydrogen Fluoride (HF)Acetic AnhydrideActs as both catalyst and solvent, efficientHighly corrosive and toxic google.com, google.com

Alternative Aromatic Acylation Techniques

While Friedel-Crafts acylation is dominant, other methods for aromatic acylation exist. The Fries rearrangement is a notable alternative, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid or a strong protic acid. researchgate.netresearchgate.net For instance, phenyl acetate (B1210297) can be rearranged to form p-hydroxyacetophenone. researchgate.net This method can be particularly useful for introducing both a hydroxyl and an acyl group in a single synthetic sequence. Catalysts like aluminum chloride, boron trifluoride, and p-toluenesulfonic acid have been employed for this transformation. researchgate.netresearchgate.net

Another approach involves the in-situ generation of more reactive acylating agents. For example, mixed anhydrides of trifluoroacetic acid can be used, which are generated in situ from carboxylic acids and trifluoroacetic anhydride, with a small amount of phosphoric acid as a catalyst. chemcess.com This method avoids the formation of large amounts of waste salts. chemcess.com

Regioselective Introduction and Modification of Hydroxyl Groups

The hydroxyl group is a key functionality in this compound, and its introduction and subsequent modification are crucial for synthesizing various derivatives.

Strategies for Phenolic Hydroxylation

Direct hydroxylation of the aromatic ring of an acetophenone derivative can be challenging due to the deactivating nature of the acetyl group. However, several methods have been developed for the introduction of hydroxyl groups onto aromatic rings.

One common strategy is to start with a substituted phenol (B47542) and then introduce the acyl group. For example, the Fries rearrangement of phenyl acetate directly yields hydroxyacetophenones. researchgate.netresearchgate.net

Another approach involves the Baeyer-Villiger oxidation of an aryl ketone to form a phenyl ester, which can then be hydrolyzed to the corresponding phenol. For instance, 4-hydroxyacetophenone can be converted to 4-hydroxyphenyl acetate by a monooxygenase enzyme. researchgate.net

More direct hydroxylation methods can sometimes be achieved using specific oxidizing agents. For example, the oxidation of alkyl aryl ketones in the presence of Oxone and trifluoroacetic anhydride can yield α-hydroxyalkyl aryl ketones. organic-chemistry.org Enzymatic carboxylation of phenols followed by decarboxylation can also be a route to regioselectively substituted hydroxyaromatic compounds. nih.gov

Synthesis of Ethers and Esters from Hydroxyacetophenone Derivatives

The phenolic hydroxyl group of hydroxyacetophenone derivatives can be readily converted into ethers and esters, allowing for the synthesis of a wide range of analogs.

Ether Synthesis: The Williamson ether synthesis is a classic and versatile method for preparing ethers. youtube.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride or an alkali metal, to form a phenoxide ion. youtube.com This nucleophilic phenoxide then reacts with an alkyl halide in an Sₙ2 reaction to form the ether. youtube.com For synthesizing ethers of hydroxyacetophenones, the choice of the alkyl halide and reaction conditions is critical to avoid side reactions. The use of less sterically hindered alkyl halides generally leads to better yields. youtube.comyoutube.com Alternative methods for ether synthesis include reactions with monoperoxyacetals and organometallic reagents. unl.edu

Ester Synthesis: Esters of hydroxyacetophenones can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the hydroxyacetophenone with a carboxylic acid in the presence of a strong acid catalyst. youtube.com Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used to react with the phenolic hydroxyl group, often in the presence of a base to neutralize the acidic byproduct. libretexts.org These reactions are typically high-yielding and can be used to introduce a wide variety of ester functionalities.

Table 2: Common Reactions for Modifying the Hydroxyl Group of Hydroxyacetophenones
Reaction TypeReagentsProductKey FeaturesReferences
Williamson Ether SynthesisAlkyl halide, Strong base (e.g., NaH)EtherSₙ2 mechanism, versatile for various alkyl groups youtube.com
Fischer EsterificationCarboxylic acid, Acid catalystEsterReversible reaction, driven to completion by removing water youtube.com
AcylationAcyl chloride or Acid anhydride, BaseEsterHigh-yielding, suitable for a wide range of acyl groups libretexts.org

Reaction Pathways and Product Formation

The chemical reactivity of this compound and its analogs is dictated by the interplay of the functional groups present: the ketone, the hydroxyl group, and the isobutyl-substituted aromatic ring. These compounds can undergo a variety of transformations leading to a diverse range of products.

One significant reaction pathway is the transformation of the ketone moiety. For instance, the selective hydrodeoxygenation of hydroxyacetophenone derivatives to the corresponding ethyl-substituted phenols has been achieved using bimetallic iron-ruthenium nanoparticles as a catalyst. d-nb.inforsc.orgrsc.org This reaction proceeds without hydrogenation of the aromatic ring. d-nb.info

The propanoic acid chain of ibuprofen (B1674241), a well-known derivative of 4'-isobutylacetophenone, can undergo photochemical transformation to form 4'-isobutylacetophenone itself. nih.gov This highlights a potential degradation pathway for related pharmaceutical compounds.

Furthermore, the presence of both a hydroxyl and a ketone group allows for intramolecular reactions and the formation of heterocyclic compounds under certain conditions. The reactivity of the aromatic ring can also be exploited for further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Photochemical Transformation and Degradation Product Generation

The interaction of 2-hydroxyacetophenone (B1195853) and its analogs with light induces specific chemical changes, including rearrangements and degradation.

A significant photochemical reaction for derivatives of hydroxyacetophenones is the Photo-Fries rearrangement . This reaction typically involves the conversion of a phenolic ester to a hydroxy aryl ketone using ultraviolet light, proceeding through a radical mechanism. wikipedia.orgslideshare.net An ester of the phenolic group on a 2-hydroxyacetophenone analog could, upon irradiation, cleave the ester bond to form a phenoxy radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the aromatic ring, leading to the migration of the acyl group. wikipedia.org

The direct photolysis of acetophenones in aqueous environments can lead to degradation through oxidation. Studies on acetophenone show that under UV irradiation (λ ≥ 200nm) in aerated water, it can be hydroxylated to form intermediates like 2-hydroxyacetophenone and 3-hydroxyacetophenone. researchgate.net This process is believed to occur via attack on the aromatic ring by reactive oxygen species generated from the reaction between dissolved oxygen and the excited substrate. researchgate.net These hydroxylated intermediates can undergo further photolysis to yield dihydroxyacetophenone products. The rate of this photo-disappearance varies among isomers, with the degradation of 2-hydroxyacetophenone being the slowest compared to its 3- and 4-hydroxy counterparts. researchgate.net The photolytic degradation of analogous compounds like 2-hydroxypyridine (B17775) is also highly dependent on the presence of dissolved oxygen, supporting the photooxidation pathway. nih.gov

Another photochemical transformation observed for analogs is photocyclization. For instance, 2′-hydroxychalcones, which can be synthesized from 2-hydroxyacetophenones, undergo selective photocyclization to form the corresponding flavanones upon irradiation with visible light in polar aprotic solvents. organic-chemistry.org This reaction is thought to proceed through a π,π* excited state. organic-chemistry.org

Table 1: Photochemical Transformations of Acetophenone Analogs
Starting Material TypeReaction TypeProduct(s)Key ConditionsCitations
Phenolic EsterPhoto-Fries Rearrangementortho- and para-Hydroxy Aryl KetonesUV Light wikipedia.orgslideshare.net
AcetophenonePhotodegradation/Hydroxylation2-Hydroxyacetophenone, 3-HydroxyacetophenoneUV Light (λ ≥ 200nm), Aerated Water researchgate.net
2'-HydroxychalconePhotocyclizationFlavanoneVisible Light, Polar Aprotic Solvent organic-chemistry.org

Oxidative Reaction Mechanisms

The oxidation of this compound can proceed via several mechanisms, leading to either the cleavage of the molecule or the modification of its ketone functional group.

Enzymatic Oxidative Cleavage: A notable oxidative transformation is catalyzed by the enzyme 2,4'-dihydroxyacetophenone dioxygenase (DAD) , found in bacteria such as Alcaligenes sp. rsc.orgnih.gov This non-heme iron-dependent enzyme acts on 2,4'-dihydroxyacetophenone, an analog of the target compound. It catalyzes the oxygenative cleavage of the C-C bond between the carbonyl carbon and the methyl carbon of the acetyl group. researchgate.net The reaction incorporates molecular oxygen to convert the substrate into 4-hydroxybenzoic acid and formic acid. researchgate.netnih.gov The mechanism involves the binding of the substrate to the Fe³⁺ center in the enzyme's active site, followed by the addition of O₂ to form an intermediate complex that ultimately collapses to the products. researchgate.netnih.gov

Baeyer-Villiger Oxidation: A classic chemical oxidation is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. jk-sci.comwikipedia.org When applied to an unsymmetrical ketone like this compound, the reaction's outcome is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For this compound, the two migrating groups are the 4-isobutylphenyl group (an aryl group) and the hydroxymethyl group (-CH₂OH, a primary alkyl). Based on the established migratory aptitude, the 4-isobutylphenyl group would be expected to migrate preferentially, leading to the formation of 4-isobutylphenyl 2-hydroxyacetate.

Table 2: Oxidative Reactions of Acetophenone Analogs
Reaction TypeSubstrate AnalogReagent/CatalystProduct(s)Key FeatureCitations
Enzymatic Cleavage2,4'-Dihydroxyacetophenone2,4'-Dihydroxyacetophenone Dioxygenase (DAD), O₂4-Hydroxybenzoic acid, Formic acidC-C bond cleavage rsc.orgresearchgate.net
Baeyer-Villiger OxidationThis compoundPeroxyacid (e.g., m-CPBA)4-Isobutylphenyl 2-hydroxyacetate (predicted)Ketone to ester conversion organic-chemistry.orgjk-sci.com

Condensation Reactions Involving Acetophenone Moieties (e.g., Aldol (B89426) Condensation)

The presence of α-hydrogens on the acetyl group of this compound makes it a suitable nucleophile in condensation reactions after deprotonation. The most common of these is the Aldol condensation , particularly the Claisen-Schmidt variant. innovareacademics.in

The Claisen-Schmidt condensation involves the reaction of an acetophenone with an aromatic aldehyde that lacks α-hydrogens (and thus cannot self-condense), such as benzaldehyde (B42025). innovareacademics.innih.gov The reaction is typically catalyzed by a base (e.g., NaOH, KOH) which removes an α-hydrogen from the acetophenone to form an enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates, often with gentle heating, to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net Using this compound in this reaction would produce various substituted chalcones, which are valuable intermediates in the synthesis of flavonoids and other bioactive molecules. innovareacademics.inmedchemexpress.com

Application of Catalytic Systems in Synthesis and Transformations

Catalysts are crucial for controlling the efficiency and selectivity of reactions involving this compound and its analogs.

In synthesis , catalytic systems are widely used for aldol condensations to produce chalcones. While simple bases like NaOH and KOH are common, other systems have been developed. innovareacademics.innih.gov For example, a mixture of thionyl chloride (SOCl₂) in ethanol (B145695) can be used as an acid catalyst, generating HCl in situ. jocpr.com This method is particularly useful for reactions involving hydroxy-substituted acetophenones. jocpr.com More advanced catalytic systems include magnetic nano metal-organic framework composites, such as Fe₃O₄@ZIF-8, which offer high yields and the advantage of easy recovery and reuse. google.com

In transformations , catalysts are employed to modify the structure of the parent molecule or its derivatives. For the hydrogenation of the ketone group in the related compound 4-isobutylacetophenone, a sodium-promoted palladium on carbon (Pd/C) catalyst has shown high selectivity, yielding the corresponding alcohol, 1-(4-isobutylphenyl)ethanol. researchgate.net Furthermore, chalcones synthesized from 2-hydroxyacetophenones can be transformed into flavones through a cyclization reaction catalyzed by a dimethyl sulfoxide (B87167) (DMSO)/Iodine system. innovareacademics.in Biocatalysis also plays a role; for instance, engineered enzymes like epoxide hydrolase and alcohol dehydrogenase can be used in a cascade reaction to produce 2-hydroxyacetophenone from styrene (B11656) oxide. nih.gov

Table 3: Catalytic Systems in Synthesis and Transformations
ReactionCatalystSubstrate TypeProduct TypeCitation
Aldol CondensationNaOH / KOHHydroxyacetophenone + AldehydeChalcone innovareacademics.innih.gov
Aldol CondensationSOCl₂ / EtOH2,4-Dihydroxyacetophenone + AldehydeChalcone jocpr.com
Aldol CondensationFe₃O₄@ZIF-8Acetophenone derivative + AldehydeChalcone google.com
Chalcone CyclizationDMSO / I₂ChalconeFlavone innovareacademics.in
Ketone HydrogenationNa-promoted Pd/C4-Isobutylacetophenone1-(4-Isobutylphenyl)ethanol researchgate.net
Epoxide Hydrolysis/OxidationEpoxide hydrolase / Alcohol dehydrogenaseStyrene oxide2-Hydroxyacetophenone nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For 2-Hydroxy-4'-isobutylacetophenone, both one-dimensional and two-dimensional NMR experiments are invaluable.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The isobutyl group gives rise to a characteristic set of signals: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The aromatic protons on the phenyl ring typically appear as a set of doublets, indicative of a para-substituted pattern. A singlet is expected for the methylene protons adjacent to the carbonyl group, and another singlet, which may be broad and exchangeable with D₂O, corresponds to the hydroxyl proton. For comparison, the related compound 4'-isobutylacetophenone (B122872) shows aromatic protons in the range of 7.2-7.9 ppm and the isobutyl group protons at approximately 0.9, 1.9, and 2.5 ppm. The presence of the 2-hydroxy group in the target molecule would be expected to shift the signals of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Isobutyl -CH₃~0.9Doublet6H
Isobutyl -CH~1.9Multiplet1H
Isobutyl -CH₂~2.5Doublet2H
Aromatic H~7.2-7.9Doublets4H
-CO-CH₂-OH~4.8Singlet2H
-OHVariableSinglet (broad)1H

Note: The data in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is typically observed in the downfield region of the spectrum. The aromatic carbons will appear in the range of approximately 120-150 ppm, with the carbon attached to the isobutyl group and the carbon bearing the acetyl group showing distinct shifts. The carbons of the isobutyl group and the methylene carbon of the hydroxyacetyl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Isobutyl -CH₃~22
Isobutyl -CH~30
Isobutyl -CH₂~45
Aromatic C~128-130
Aromatic C-isobutyl~148
Aromatic C-acetyl~135
-CO-CH₂-OH~65
C=O~198

Note: The data in this table is predicted and may vary from experimental values.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the isobutyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. The HMBC spectrum provides long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the isobutylphenyl group and the hydroxyacetyl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone is anticipated to appear as a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl group would be seen just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl groups would be present in the fingerprint region (below 1500 cm⁻¹). For comparison, the IR spectrum of the related compound 4'-isobutylacetophenone shows a prominent carbonyl peak around 1680 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200-3500Strong, Broad
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium-Strong
C=O Stretch1680-1700Strong, Sharp
Aromatic C=C Stretch1450-1600Medium

Note: The data in this table is predicted and may vary from experimental values.

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to be prominent in the Raman spectrum of this compound. The C-C backbone of the isobutyl group and the C-H bending vibrations would also contribute to the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with conjugated π systems and chromophores, such as the aromatic ring and carbonyl group in this compound, exhibit characteristic absorptions in the UV-Vis region. fiveable.me

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq The conjugated system of the benzene (B151609) ring and the carbonyl group gives rise to intense absorption bands. The presence of the isobutyl group and the hydroxyl group (an auxochrome) can cause a bathochromic shift (shift to longer wavelengths) of these absorptions. fiveable.me

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions. uomustansiriyah.edu.iq

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm) Relative Intensity
π → πPhenyl Ring, Carbonyl240 - 280High
n → πCarbonyl300 - 330Low

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of photochemical reactions, such as the photodegradation of organic compounds in aqueous solutions. researchgate.netmdpi.com The degradation of compounds similar to this compound, like other benzophenones and ibuprofen (B1674241), has been successfully tracked using this method. researchgate.netnih.gov

The process involves irradiating a solution of the compound with UV light and recording the UV-Vis spectrum at regular intervals. The degradation of this compound would be observed as a decrease in the intensity of its characteristic absorption maxima over time. Concurrently, the formation of degradation products may be indicated by the appearance of new absorption bands at different wavelengths. mdpi.com This data allows for the determination of the reaction kinetics and the photodegradation quantum yield. researchgate.net For instance, the photodegradation of ibuprofen can lead to the formation of 4-isobutylacetophenone, which has its own characteristic absorption that can be monitored. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

The molecular formula of this compound is C₁₂H₁₆O₂, which corresponds to a monoisotopic mass of approximately 192.115 Da. nih.gov In the mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value.

The fragmentation of the molecular ion is predictable based on the functional groups present. The structure of this compound suggests several likely fragmentation pathways, primarily involving cleavage adjacent to the carbonyl group (α-cleavage) and within the isobutyl group. docbrown.info Analysis of the closely related compound 4'-(2-Methylpropyl)acetophenone (4'-isobutylacetophenone) shows characteristic fragments that are highly relevant. nist.gov

Key fragmentation pathways for this compound would include:

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment ion [M - 31]⁺.

Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the methylene group would produce a stable acylium ion, [CH₃CO]⁺, at m/z 43. Alternatively, cleavage on the other side would yield the [C₁₀H₁₃O]⁺ ion.

Cleavage within the isobutyl group: Loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂) from the parent ion or subsequent fragment ions.

Table 3: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Ion Formation Pathway
192[C₁₂H₁₆O₂]⁺Molecular Ion
177[C₁₁H₁₃O₂]⁺Loss of •CH₃
149[C₁₀H₁₃O]⁺Loss of •CH₂OH, followed by rearrangement
135[C₉H₁₁O]⁺Acylium ion from cleavage next to the ring
43[C₂H₃O]⁺Acylium ion [CH₃CO]⁺

Integrated Spectroscopic Data for Definitive Structural Assignment

While each spectroscopic technique provides valuable information, a definitive structural assignment of this compound is achieved through the integration of all data.

Mass Spectrometry establishes the molecular weight (192.115 Da) and elemental formula (C₁₂H₁₆O₂). The fragmentation pattern suggests the presence of an acetophenone (B1666503) core with an isobutyl substituent.

Infrared and Raman Spectroscopy confirm the presence of key functional groups. The O-H stretch confirms the hydroxyl group, the C=O stretch confirms the ketone, and characteristic peaks for aromatic and aliphatic C-H and C=C bonds confirm the substituted benzene ring and the isobutyl group.

UV-Vis Spectroscopy corroborates the presence of the conjugated aromatic ketone system through its characteristic π → π* and n → π* transitions.

By combining these pieces of evidence, a complete and unambiguous picture of the molecular structure of this compound emerges. The mass spectrum defines the molecular mass and key structural fragments, the vibrational spectra identify the specific functional groups and their connectivity, and the electronic spectrum confirms the nature of the chromophoric system. This integrated approach is fundamental in modern chemical analysis for structural elucidation.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Isobutylacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a window into the molecular world by solving the Schrödinger equation with various approximations. youtube.com These methods are broadly categorized into ab initio and density functional theory approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its efficient and reliable prediction of molecular properties. researchgate.net This method is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. The process involves starting with an initial guess for the molecular structure and iteratively solving the DFT equations to find the geometry that minimizes the total electronic energy. For 2-Hydroxy-4'-isobutylacetophenone, this optimization would be performed to find the most stable conformer, considering the rotational freedom of the isobutyl group and the orientation of the hydroxyl and acetyl groups. mdpi.com

DFT calculations, often using functionals like B3LYP, also yield critical insights into the electronic structure. researchgate.net Key parameters derived from these calculations include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor, providing an indication of the molecule's chemical reactivity and kinetic stability. wseas.com A smaller gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties Calculated by DFT This table illustrates the type of data obtained from DFT calculations. Specific values for this compound are dependent on the chosen functional and basis set and are not available in the referenced literature.

Parameter Description Typical Calculated Value
Total Energy (a.u.) The total electronic energy of the optimized geometry. e.g., -655.xxxxxx
Dipole Moment (Debye) A measure of the net molecular polarity. e.g., 2.0 - 4.0 D
HOMO Energy (eV) Energy of the highest occupied molecular orbital. e.g., -6.0 to -7.0 eV
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital. e.g., -1.0 to -2.0 eV

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | e.g., 4.0 to 5.0 eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to improving accuracy by using more sophisticated approximations and larger basis sets.

While computationally more demanding than DFT, ab initio methods, particularly MP2, are often used to refine geometries and calculate interaction energies with high accuracy. mdpi.com For this compound, MP2 calculations could be employed to obtain a highly accurate benchmark for the molecular geometry and to investigate subtle electronic effects, such as the intramolecular hydrogen bond between the 2-hydroxy group and the acetyl carbonyl oxygen, a feature common in 2-hydroxyacetophenones. mdpi.comsemanticscholar.org Comparing results from different levels of theory (e.g., B3LYP vs. MP2) helps to validate the computational findings. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry is extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using a DFT-optimized geometry. wseas.com

For this compound, theoretical calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. These calculated values are then often scaled or correlated against experimental data for a known standard (like tetramethylsilane, TMS) to improve their accuracy. Comparing the computed shifts with experimental spectra helps to confirm the structural assignment of each resonance. wseas.com

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates the comparison between theoretically predicted and experimentally observed NMR data. Specific calculated values for this compound are not available in the referenced literature.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O (Value) (Value)
C-OH (Value) (Value)
Aromatic C1' (Value) (Value)
Isobutyl CH (Value) (Value)

| Isobutyl CH₃ | (Value) | (Value) |

Calculated Vibrational Frequencies and Infrared Intensities

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as C=O stretching, O-H stretching, C-C bond vibrations, and bending modes. researchgate.net

Due to the approximations inherent in the calculations (e.g., the harmonic approximation), the calculated frequencies are systematically higher than the experimental ones. Therefore, they are often uniformly scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net A detailed analysis of the vibrational modes of this compound would help characterize the strong intramolecular hydrogen bond and the vibrations of the isobutyl group. researchgate.nettandfonline.com

Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation provides information about the electronic transitions between molecular orbitals. The output includes the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov

For this compound, TD-DFT calculations would identify the key electronic transitions, such as the n → π* and π → π* transitions associated with the carbonyl group and the phenyl ring. nih.gov These predictions are crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum.

Analysis of Fundamental Molecular Properties

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of this compound. These methods allow for a detailed examination of its conformational landscape, electronic structure, and reactivity indicators.

Conformational Analysis and Energetic Stability

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its physical and chemical properties. For this compound, several conformers are possible due to the rotational freedom around the single bonds, particularly the bond connecting the acetyl group to the phenyl ring and the isobutyl group.

Computational studies on similar aromatic ketones, such as 4-hydroxy-3-methylacetophenone and 4-hydroxy-3-methoxyacetophenone, have demonstrated the utility of DFT methods like B3LYP with basis sets such as 6-31G* and 6-311+G** for identifying the most stable conformers. documentsdelivered.comnih.gov For this compound, a conformational analysis would involve rotating the key dihedral angles and calculating the potential energy of each resulting structure. The conformer with the lowest energy is considered the most stable and is the most likely to be observed under normal conditions.

The stability of different conformers is influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen, which would significantly stabilize the planar conformation of the acetyl group relative to the phenyl ring. The isobutyl group, being flexible, can also adopt various orientations to minimize steric clashes.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Hydrogen Bond
A0.00Yes
B90°5.8No
C180°3.2No

Note: This table is illustrative and based on typical energy differences found in similar acetophenone (B1666503) derivatives. Actual values would require specific DFT calculations.

Charge Distribution and Molecular Electrostatic Potential

The distribution of electrons within the this compound molecule is not uniform, leading to regions of varying electron density. This charge distribution is fundamental to understanding its intermolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and interactions between orbitals. In a related compound, 2-Hydroxy-4-Methoxybenzophenone, NBO analysis has been used to understand the delocalization of electron density and the nature of intramolecular hydrogen bonds. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms like oxygen and are susceptible to electrophilic attack. In this compound, the carbonyl oxygen and the hydroxyl oxygen would be the most electron-rich sites.

Blue regions represent positive electrostatic potential, indicating areas of low electron density. These are usually found around hydrogen atoms, especially the acidic proton of the hydroxyl group, making them susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

The MEP map is a valuable tool for predicting how the molecule will interact with other molecules and for identifying sites of potential chemical reactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are crucial for determining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov

The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the presence of the hydroxyl and isobutyl groups, along with the conjugated system, will influence the energies of the HOMO and LUMO and thus its reactivity.

Table 2: Calculated Frontier Orbital Energies and Related Properties for a Similar Aromatic Ketone

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: These values are for a representative aromatic ketone and are intended for illustrative purposes. Specific calculations for this compound are required for precise values.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and transition states that are often difficult to observe experimentally.

Elucidation of Photochemical Degradation Pathways

The absorption of ultraviolet (UV) light can lead to the photochemical degradation of organic molecules. Theoretical studies can elucidate the mechanisms of these reactions by calculating the energies of the electronic excited states. Time-dependent DFT (TD-DFT) is a common method for this purpose.

For aromatic ketones like this compound, UV absorption can promote the molecule to an excited state. From this excited state, several degradation pathways are possible, including the cleavage of chemical bonds. A theoretical study on the photodegradation of other aromatic compounds revealed that the reaction mechanism often involves the transition from a π to a σ* orbital, leading to bond dissociation. nih.gov In the case of this compound, potential photochemical degradation pathways could involve the cleavage of the C-C bond between the acetyl group and the phenyl ring or reactions involving the isobutyl group.

Simulation of Chemical Reactivity and Intermediate Species

Computational modeling can simulate the chemical reactivity of this compound and identify the intermediate species formed during a reaction. For instance, in acid-catalyzed reactions, the carbonyl oxygen can be protonated, leading to an activated intermediate.

A study on the related compound, 4-isobutylacetophenone, investigated its adsorption and reaction on an acid catalyst. nih.gov It was proposed that the reaction proceeds through an enol intermediate. nih.gov For this compound, similar mechanisms can be expected. The presence of the hydroxyl group can also influence the reactivity, for example, by participating in the reaction or by altering the electron density of the aromatic ring.

Simulations can map out the entire reaction pathway, identifying the transition states and calculating the activation energies for each step. This information is invaluable for understanding the kinetics and thermodynamics of the reaction and for predicting the major products.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical data storage to telecommunications. The NLO response of a material is determined by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. Computational methods, especially Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of organic molecules.

While specific DFT studies on the NLO properties of this compound are not extensively available in the public domain, research on structurally similar acetophenone derivatives provides valuable insights. For instance, computational studies on compounds like acetophenone thiosemicarbazone and other substituted acetophenones have demonstrated that they can exhibit significant second-order NLO responses. nih.gov These studies typically involve the calculation of the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO activity of a molecule.

The general approach involves optimizing the molecular geometry using a suitable DFT functional and basis set, followed by the calculation of electronic properties such as the dipole moment (μ) and the first hyperpolarizability. The presence of the hydroxyl (-OH) group as an electron-donating group and the acetyl (-COCH3) group as an electron-accepting group, separated by the phenyl ring, creates a donor-π-acceptor (D-π-A) framework in this compound, which is a known motif for enhancing NLO properties. The isobutyl group, being an alkyl group, acts as a weak electron donor.

Theoretical investigations on related push-pull chromophores have shown that modifications in the donor, acceptor, or the π-linker can significantly tune the NLO response. usp.brresearchgate.net For example, increasing the electron-donating or -withdrawing strength of the substituents generally leads to a higher first hyperpolarizability. The solvent environment also plays a crucial role, with polar solvents often enhancing the NLO properties. nih.gov

Below is a representative data table illustrating the kind of results obtained from DFT calculations on a related acetophenone derivative, acetophenone thiosemicarbazone, which showcases the parameters typically investigated. nih.gov

Computational ParameterCalculated Value
MethodDFT/B3LYP
Basis Set6-311++G(d,p)
Dipole Moment (μ)Varies with conformation
First Hyperpolarizability (β)Predicted to be significant for NLO applications. nih.gov

Note: The values in this table are for a related compound and serve as an illustrative example of the data generated in such computational studies.

Advanced Computational Methodologies in Spectroscopic Analysis

The interpretation of spectroscopic data is fundamental to chemical analysis. Advanced computational methodologies are increasingly being employed to enhance the accuracy and efficiency of this process.

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, with significant applications in spectroscopic analysis. nih.govresearchgate.net ML models can be trained on large datasets of spectroscopic information to predict various molecular properties, identify compounds from their spectra, and even predict spectra for novel molecules.

For a compound like this compound, machine learning models could be utilized in several ways:

Spectrum Prediction: By training on a database of known compounds and their corresponding spectra (e.g., NMR, IR), an ML model could predict the 1H and 13C NMR chemical shifts or the infrared vibrational frequencies of this compound.

Substructure Recognition: ML algorithms can be trained to recognize specific structural motifs from spectroscopic data. This could be used to identify the presence of the isobutyl group, the hydroxylated phenyl ring, and the acetophenone core from the compound's spectra.

Quantitative Analysis: In a mixture, ML models can be used to quantify the concentration of this compound by analyzing the combined spectrum.

Sequence-to-sequence (Seq2Seq) models , a class of deep learning architectures originally developed for natural language translation, are now being adapted for chemical applications. nih.govstudyraid.com In the context of spectroscopic analysis, a Seq2Seq model can be trained to "translate" a spectrum (represented as a sequence of data points) directly into a molecular structure (represented as a sequence of characters, such as a SMILES string).

The workflow for such a model involves:

Data Representation: The infrared or NMR spectrum is converted into a sequence of numerical values (e.g., frequency-intensity pairs). The molecular structure is represented as a string, such as its canonical SMILES or SELFIES representation. nih.gov

Model Training: The Seq2Seq model, typically using recurrent neural networks (RNNs) or transformers, is trained on a vast dataset of molecule-spectrum pairs. studyraid.com

Prediction: Once trained, the model can take a new, unseen spectrum as input and generate the corresponding molecular structure as output.

This approach has the potential to automate and significantly speed up the process of structure elucidation from spectroscopic data, which is traditionally a labor-intensive task requiring expert knowledge.

Research on Analogs, Derivatives, and Mechanistic Studies

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 2-hydroxy-4'-isobutylacetophenone primarily involves targeting its hydroxyl and ketone groups. These sites allow for a wide range of chemical transformations, leading to new molecular frameworks. While specific research on derivatizing this compound is limited, established synthetic routes for analogous 2-hydroxyacetophenones and 4'-isobutylacetophenone (B122872) provide a strong basis for predicting its reactivity and the types of derivatives that can be formed.

The phenolic hydroxyl group of 2-hydroxyacetophenones is a prime site for derivatization. Standard reactions for phenols can be readily applied to this compound to yield a variety of derivatives. These reactions are often used to alter the compound's solubility, lipophilicity, and electronic properties.

Common derivatization methods include:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate) yields the corresponding ether. For instance, reaction with methyl iodide would produce 2-methoxy-4'-isobutylacetophenone.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or catalyst results in the formation of esters. researchgate.net A common example is the reaction with acetic anhydride (B1165640) to form 2-acetoxy-4'-isobutylacetophenone. rsc.org

Protection: The hydroxyl group can be protected using various protecting groups, such as methoxymethyl (MOM) ether, which can be introduced using methoxymethyl chloride (MOM-Cl) and a base like potassium carbonate. nih.gov This allows for selective reactions at other parts of the molecule.

These derivatization techniques are fundamental in organic synthesis and are crucial for preparing intermediates for more complex molecules and for use in structure-activity relationship studies. researchgate.netnih.gov

The presence of both a hydroxyl group and an adjacent carbonyl group in 2-hydroxyacetophenones makes them excellent precursors for synthesizing Schiff bases and their metal complexes. orientjchem.org this compound is expected to undergo these reactions readily.

Schiff Bases: These are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with a carbonyl compound. researchgate.netyoutube.com The reaction of this compound with a primary amine would yield a Schiff base, where the hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the structure. nih.gov This reaction is often catalyzed by a few drops of acid. nih.gov

Metal Complexes: The resulting Schiff base ligands are chelating agents, capable of coordinating with various metal ions through the phenolic oxygen and the imine nitrogen atoms. orientjchem.orgresearchgate.net A wide variety of metal complexes with different transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(III)) have been synthesized from Schiff bases derived from 2-hydroxyacetophenone (B1195853). researchgate.netsaudijournals.com These complexes often exhibit distinct geometries, such as octahedral or square pyramidal, and possess unique spectral and magnetic properties. researchgate.netsaudijournals.com

Derivative TypeReactantsKey Functional Group
Schiff BaseThis compound, Primary AmineImine (-C=N-)
Metal ComplexSchiff base of this compound, Metal SaltMetal-Ligand Coordinate Bonds

The reaction of acetophenones with hydrazine (B178648) can lead to the formation of azines, which contain a C=N-N=C linkage. While there is extensive literature on the synthesis of hydrazones (from the reaction with hydrazine derivatives) and their metal complexes from 2-hydroxyacetophenones, specific studies detailing the synthesis of acetophenone (B1666503) azines directly from this compound are not readily found in the surveyed literature. researchgate.netsaudijournals.com The synthesis of related hydrazones involves reacting 2-hydroxyacetophenones with compounds like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. researchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. nih.govmdpi.com

The synthesis of chalcones from this compound would involve its reaction with various substituted benzaldehydes in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. nih.govnih.gov The general scheme for this reaction is as follows:

Reactants: this compound and a selected aromatic aldehyde.

Conditions: Ethanolic potassium hydroxide, typically stirred at room temperature. nih.gov

Product: A (2'E)-1-(4-isobutylphenyl)-3-(substituted-phenyl)prop-2-en-1-ol derivative, which would likely exist in equilibrium with its keto form, the corresponding 2'-hydroxychalcone.

The specific substituent on the benzaldehyde (B42025) ring can be varied to produce a library of chalcone (B49325) derivatives for further study. nih.govjocpr.com

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundAromatic AldehydeClaisen-Schmidt CondensationChalcone
4'-IsobutylacetophenoneAromatic AldehydeClaisen-Schmidt CondensationChalcone

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of 2-hydroxyacetophenone, SAR studies are crucial for optimizing their potential as therapeutic agents.

While specific SAR studies on derivatives of this compound are scarce, research on related structures provides valuable insights:

Benzenesulfonamide Derivatives: In a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the 2-hydroxybenzylamino portion were explored to understand their effect on enzyme inhibition. nih.gov Such studies highlight the importance of the substitution pattern on the aromatic ring for specific biological targets.

General Principles: QSAR (Quantitative Structure-Activity Relationship) analyses on various compound series often identify lipophilicity and specific electronic and steric parameters as crucial for activity. researchgate.netmdpi.com The presence and position of substituents like halogens, alkyl groups, and hydroxyl groups can dramatically alter a molecule's interaction with a biological target. researchgate.net

For derivatives of this compound, the lipophilic isobutyl group would be expected to significantly influence the compound's pharmacokinetic properties, such as absorption and distribution. SAR studies would need to systematically explore how modifications at the hydroxyl group, the acetyl group, and the isobutyl group collectively impact the desired biological activity.

Mechanistic Studies of Molecular Interactions

Research into this compound and its structural analogs has provided insights into their interactions at a molecular level, revealing mechanisms that underpin their biological activities. These studies explore how these compounds bind to biomolecules, inhibit enzymes, modulate signaling pathways, and elicit cellular responses.

Investigation of Ligand-Biomolecule Binding Mechanisms (e.g., Protein-Ligand Interactions)

The biological activity of a chemical compound is fundamentally dependent on its ability to interact with and bind to specific biomolecules, such as proteins and enzymes. For acetophenone derivatives and related structures, these interactions can lead to the inhibition or modulation of the target molecule's function.

One key mechanism of action for related aromatic ketones is the direct inhibition of specific protein complexes. For example, 4'-hydroxychalcone (B163465), a compound sharing the aromatic ketone feature, has been shown to directly inhibit proteasome activity in a dose-dependent manner. nih.gov The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, including IκBα, which is an inhibitor of the NF-κB signaling pathway. By binding to and inhibiting the proteasome, 4'-hydroxychalcone prevents the degradation of IκBα, thereby blocking the activation of NF-κB. nih.gov This represents a direct protein-ligand interaction that leads to a downstream signaling effect.

In the context of antifungal and anti-oomycete activity, a common mechanism involves the binding of the compound to a critical enzyme in the pathogen. For instance, triazole-based fungicides function by having a nitrogen atom on their heterocyclic ring form a ligand bond with the iron atom in the heme-iron active center of the 14α-demethylase (CYP51) enzyme. nih.gov This binding event inhibits the enzyme's catalytic activity, which is crucial for the synthesis of ergosterol, an essential component of fungal and oomycete cell membranes. nih.gov This disruption of cell membrane biosynthesis ultimately leads to cell growth inhibition and death. nih.gov While not this compound itself, this illustrates a well-understood binding mechanism for compounds targeting similar pathogens.

These examples highlight that the binding mechanism is highly specific to the compound's structure and the target biomolecule. The interactions often involve key functional groups on the ligand, such as hydroxyl groups or heterocyclic rings, which form bonds with active sites or allosteric sites on the protein target.

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. mdpi.compatsnap.com The inhibition of these enzymes is a key strategy for controlling inflammation. Phenolic compounds, a class to which this compound belongs, are known to be effective LOX inhibitors. nih.gov

The mechanisms of LOX inhibition can be categorized as follows:

Competitive Inhibition: The inhibitor molecule, structurally similar to the fatty acid substrate, competes for the active site of the enzyme, preventing the substrate from binding. patsnap.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. patsnap.com

Iron Chelation: As LOXs contain a non-heme iron atom at their active site that cycles between ferrous (Fe2+) and ferric (Fe3+) states during catalysis, compounds with iron-chelating properties can bind to this iron atom, rendering the enzyme inactive. patsnap.comresearchgate.net

A study on 2-(3,4-dihydroxyphenyl)ethanol (DPE), a phenolic compound isolated from olives, demonstrated potent and specific inhibition of lipoxygenase activities. nih.gov DPE was found to inhibit both 12-lipoxygenase and 5-lipoxygenase in cell-free systems and in intact cells, without affecting cyclooxygenase activity. nih.gov The inhibitory activity of DPE was stronger than that of other related phenolic compounds, suggesting that specific structural features are crucial for potent inhibition. nih.gov

Inhibitory Activity of 2-(3,4-dihydroxyphenyl)ethanol (DPE) on Lipoxygenase (LOX) nih.gov
Enzyme/SystemIC₅₀ Value
Platelet 12-LO (cell-free)4.2 µM
PMNL 5-LO (cell-free)13 µM
12-LO in intact platelets50 µM
Leukotriene B4 production in intact PMNL26 µM

The data indicates that DPE is a potent inhibitor of lipoxygenases, with its effectiveness varying between different enzyme isoforms and cellular environments. This highlights the potential for phenolic acetophenones to act through similar enzyme inhibition mechanisms.

Roles in Biochemical Signaling Pathways (e.g., NF-κB Modulation, Antioxidant Pathways)

Beyond direct enzyme inhibition, this compound and related compounds can exert their effects by modulating complex intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. researchgate.net Its activation leads to the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. researchgate.net The modulation of this pathway is a significant mechanism for anti-inflammatory compounds.

Structurally related compounds have been shown to be potent inhibitors of NF-κB activation. For example, 4'-hydroxychalcone inhibits the TNFα-induced activation of the NF-κB pathway. nih.gov The mechanism involves the inhibition of the proteasome, which prevents the degradation of the inhibitory protein IκBα. nih.gov This action blocks the nuclear translocation of the NF-κB p50/p65 subunits, thereby inhibiting the transcription of NF-κB target genes. nih.gov Similarly, 2-methoxy-4-vinylphenol (B128420) has been shown to block the translocation of NF-κB p65 into the nucleus by preventing IκBα degradation and phosphorylation. researchgate.net In other contexts, the lipid peroxide 4-hydroxynonenal (B163490) (4-HNE) can sensitize cells to TNF-induced killing by suppressing NF-κB transactivity, preventing the phosphorylation of IκBα. nih.gov

Antioxidant Pathways

Cells possess endogenous antioxidant pathways to counteract oxidative stress. The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary mechanism for cellular defense against oxidative injury. nih.gov Activation of Nrf2 leads to its translocation to the nucleus and the subsequent transcription of a suite of antioxidant and cytoprotective genes. nih.gov The aldehyde 4-hydroxy-2-nonenal (HNE), an end-product of fatty acid oxidation, has been shown to activate the Nrf2/ARE pathway, suggesting that compounds generated during or responding to oxidative stress can trigger this protective cellular response. nih.gov This modulation of antioxidant gene expression represents a key mechanism for mitigating cellular damage. nih.gov

Cellular and Molecular Responses (e.g., Anti-Oomycete Mechanisms)

The application of this compound analogs in agriculture, particularly as anti-oomycete agents, is rooted in their ability to elicit specific cellular and molecular responses in pathogens. Oomycetes, such as Phytophthora infestans (the causal agent of late blight in potatoes and tomatoes), are destructive plant pathogens. nih.gov

Research on 2'-hydroxy-chalcone derivatives has demonstrated potent anti-oomycete activity. nih.gov The mechanism of action is linked to specific structural features of the chalcone skeleton. Studies suggest that the presence of certain functional groups, such as fluoride (B91410), hydroxyl, and amine groups, can increase the anti-oomycete activity. nih.gov

One of the proposed cellular responses is damage to the pathogen's cell membrane. A membrane damage test showed that an active chalcone derivative exhibited effectiveness against P. infestans similar to that of a known membrane-disrupting agent. nih.gov This suggests that the compound may interfere with the sterol composition or integrity of the oomycete cell membrane, leading to lysis and cell death. nih.gov The inhibitory activity of these chalcone derivatives was found to be dependent on molecular properties like the molecular area and the atomic charge on specific carbons within the chalcone structure. nih.gov

Anti-Oomycete Activity of 2'-Hydroxy-Chalcone Derivatives against P. infestans nih.gov
CompoundDescriptionEC₅₀ (µg/mL)
Compound 8a2'-hydroxy-chalcone with allyl moiety32.5
MetalaxylCommercial Fungicide (Control)28.6

The data shows that synthetic chalcones can achieve efficacy comparable to commercial fungicides, highlighting their potential as agrochemical agents acting through specific molecular and cellular mechanisms. nih.gov

Intermediary Role in Biosynthetic or Degradation Pathways

While this compound is often studied for its direct biological effects, it is also important to consider its potential role as an intermediate in larger metabolic networks, such as biosynthetic or degradation pathways.

Currently, specific biosynthetic pathways leading to the formation of this compound in organisms are not well-defined in the available literature. However, the general pathways for the biosynthesis of related phenolic acids and aromatic compounds are well-established. In plants and microorganisms, the phenylpropanoid pathway is a major route for producing a wide variety of phenolic compounds. mdpi.com This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA, a central precursor for many aromatic secondary metabolites. mdpi.com It is plausible that derivatives like this compound could be synthesized through modifications of intermediates from this core pathway.

Conversely, the compound could be an intermediate in the degradation of more complex molecules. Soil microbes, in particular, have evolved sophisticated pathways to break down recalcitrant biopolymers like lignin (B12514952). nih.gov Lignin is a complex polymer of phenylpropanoid units. Its microbial degradation involves oxidative cleavage, which releases smaller aromatic compounds. Studies have shown that the breakdown of lignin by bacteria such as Rhodococcus jostii can produce intermediates like 4-hydroxyphenylacetic acid. nih.gov Given the structural similarity, it is conceivable that this compound could be formed as an intermediate during the microbial degradation of specific types of substituted lignins or other complex aromatic natural products. These pathways are of significant interest for biocatalytic applications, aiming to convert biomass into valuable chemicals. nih.gov

Q & A

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 2-Hydroxy-4'-isobutylacetophenone?

  • Methodological Answer : The structure can be confirmed using a combination of FT-IR (to identify hydroxyl and carbonyl groups), 1^1H/13^{13}C NMR (to resolve aromatic protons and isobutyl/acetophenone substituents), and mass spectrometry (to verify molecular weight and fragmentation patterns). Cross-referencing experimental spectra with computational predictions (e.g., using InChI Key KEAGRYYGYWZVPC-UHFFFAOYSA-N for PubChem data validation) ensures accuracy . For complex cases, 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals in the aromatic region.

Q. How can researchers assess the purity of this compound, and what are common impurities encountered?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended, using a C18 column and a mobile phase of methanol-buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid). Internal standards (e.g., acetonitrile-dissolved 4-isobutylacetophenone at ~0.012 mg/mL) improve quantification accuracy . Common impurities include residual precursors (e.g., unreacted 4-isobutylphenol) and oxidation byproducts (e.g., quinone derivatives).

Q. What are the critical parameters for designing a reproducible synthesis protocol for this compound?

  • Methodological Answer : Key parameters include:
  • Temperature control : Avoid exceeding 80°C during Friedel-Crafts acylation to prevent side reactions.
  • Catalyst selection : Use anhydrous AlCl3_3 or BF3_3·Et2_2O for optimal acetyl group introduction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism (enol-keto forms) or solvent-induced shifts. To resolve:
  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use computational chemistry tools (e.g., DFT calculations) to predict chemical shifts and compare with experimental data .
  • Validate via X-ray crystallography if crystalline derivatives (e.g., acetylated analogs) can be synthesized.

Q. What green chemistry principles can be applied to the synthesis or application of this compound?

  • Methodological Answer :
  • Solvent replacement : Substitute traditional organic solvents (e.g., dichloromethane) with eutectic solvents (e.g., choline chloride-urea mixtures) or bio-based solvents (e.g., limonene) to reduce toxicity .
  • Catalyst optimization : Use recyclable solid acids (e.g., zeolites) instead of stoichiometric AlCl3_3.
  • Atom economy : Design one-pot syntheses to minimize intermediate isolation and waste generation.

Q. How can AI-driven methods enhance the study of this compound’s reactivity or synthetic pathways?

  • Methodological Answer :
  • Retrosynthetic analysis : Implement AI platforms (e.g., IBM RXN) to propose optimal pathways using USP-stock solution data .
  • Reaction prediction : Train neural networks on PubChem CID 93214 data to forecast regioselective electrophilic substitutions or oxidation products .
  • Spectroscopic interpretation : Use machine learning models (e.g., IR/ NMR predictors) to automate spectral assignment and reduce human error .

Q. What mechanistic insights are critical for understanding the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to track degradation kinetics.
  • Identify degradation products via LC-MS and propose mechanisms (e.g., acid-catalyzed hydrolysis of the acetophenone group).
  • Validate with quantum mechanical calculations (e.g., transition state modeling for hydrolysis pathways).

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